molecular formula C20H22N2O B12184796 1-(diphenylmethyl)-N-(prop-2-en-1-yl)azetidine-3-carboxamide

1-(diphenylmethyl)-N-(prop-2-en-1-yl)azetidine-3-carboxamide

Cat. No.: B12184796
M. Wt: 306.4 g/mol
InChI Key: MMFTWFMPDHAZJT-UHFFFAOYSA-N
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Description

1-(diphenylmethyl)-N-(prop-2-en-1-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-N-(prop-2-en-1-yl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Diphenylmethyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Prop-2-en-1-yl Group: This can be done using alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(diphenylmethyl)-N-(prop-2-en-1-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-N-(prop-2-en-1-yl)azetidine-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxamide derivatives: These compounds share the azetidine ring and carboxamide functional group.

    Diphenylmethyl derivatives: These compounds share the diphenylmethyl group.

Uniqueness

1-(diphenylmethyl)-N-(prop-2-en-1-yl)azetidine-3-carboxamide is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not seen in other compounds.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

1-benzhydryl-N-prop-2-enylazetidine-3-carboxamide

InChI

InChI=1S/C20H22N2O/c1-2-13-21-20(23)18-14-22(15-18)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h2-12,18-19H,1,13-15H2,(H,21,23)

InChI Key

MMFTWFMPDHAZJT-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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